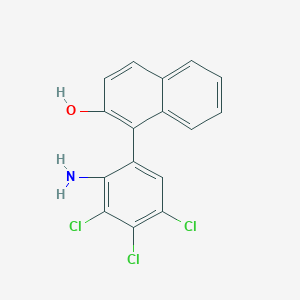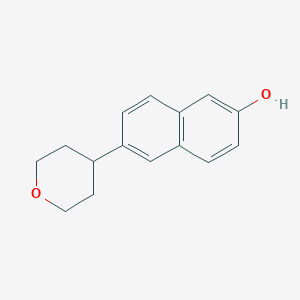
3-Bromo-3-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromocinnamic acid: is an organic compound with the molecular formula C9H7BrO2 . It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Bromocinnamic acid can be synthesized through various methods. One common method involves the bromination of cinnamic acid. This process typically uses bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can be further processed to yield bromocinnamic acid .
Industrial Production Methods: : On an industrial scale, bromocinnamic acid is produced by the bromination of cinnamic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: : Bromocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bromobenzoic acid.
Reduction: Reduction of bromocinnamic acid can yield bromophenylpropanoic acid.
Substitution: The bromine atom in bromocinnamic acid can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bromobenzoic acid.
Reduction: Bromophenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bromocinnamic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bromocinnamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo photo-induced cycloaddition reactions, leading to the formation of cyclobutane derivatives. These reactions are facilitated by the presence of light and specific reaction conditions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: The parent compound, which lacks the bromine substitution.
4-Chlorocinnamic acid: Similar structure with a chlorine atom instead of bromine.
4-Fluorocinnamic acid: Contains a fluorine atom in place of bromine.
4-Methylcinnamic acid: Substituted with a methyl group instead of bromine.
Uniqueness: : Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
704-78-9 |
|---|---|
Fórmula molecular |
C9H7BrO2 |
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
(Z)-3-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
Clave InChI |
UPZBDEYHZXRSBQ-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)O)/Br |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


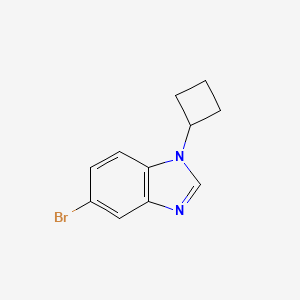
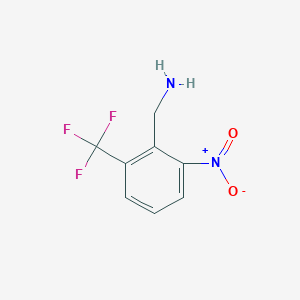


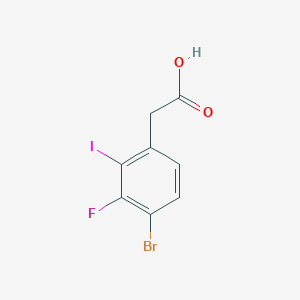


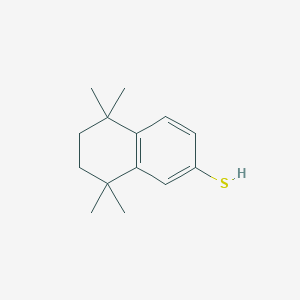
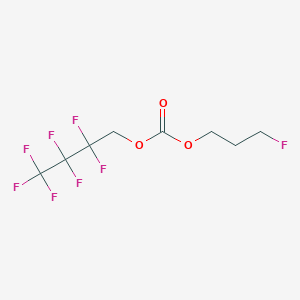

![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

